Home > Products > Screening Compounds P120284 > 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine - 1350653-24-5

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-2817742
CAS Number: 1350653-24-5
Molecular Formula: C13H8F2IN3
Molecular Weight: 371.129
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of Riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH). [, ] It belongs to the pyrazolo[3,4-b]pyridine family, which is known for its diverse pharmacological activities. [, , , ] This compound acts as a precursor in the multistep synthesis of Riociguat, providing the core structure on which further modifications are built. [, ]

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a key intermediate in the synthesis of various biologically active compounds, including inhibitors of glycogen synthase kinase-3 (GSK-3) [, ].

Relevance: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial precursor to 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. The structures share the core pyrazolo[3,4-b]pyridine scaffold and the 5-fluoro substituent. The key difference is the presence of the 1-(2-fluorobenzyl) and 3-iodo groups in the target compound, which are introduced in subsequent synthetic steps [, ].

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride

Compound Description: This compound is a crucial intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary artery hypertension (PAH) [, , ].

Relevance: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride shares the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core structure with 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. The target compound differs by the presence of a 5-fluoro substituent and a 3-iodo group instead of the 3-formamidine hydrochloride moiety. These structural variations highlight the versatility of the core scaffold for developing diverse pharmaceutical agents [, , ].

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

Compound Description: This compound and its various solvates are investigated for their pharmaceutical potential, particularly in treating diseases [, , ].

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate sulfinyldimetano (1:2)

Compound Description: This compound serves as a vital intermediate in the synthesis and purification of Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate [].

Overview

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of fluorine, iodine, and nitrogen atoms. It belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C13H8F2IN3C_{13}H_8F_2IN_3 and its molecular weight is approximately 371.12 g/mol .

Source and Classification

This compound has been synthesized and studied primarily for its role as a building block in pharmaceutical development. It has been classified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers . The synthesis of this compound can be derived from commercially available precursors, making it accessible for research and industrial applications .

Synthesis Analysis

Methods

The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:

  1. Starting Material: The process often begins with 5-bromo-1H-pyrazolo[3,4-b]pyridine .
  2. Iodination: The bromine atom is replaced with iodine using N-iodosuccinimide (NIS), yielding 5-iodo-1H-pyrazolo[3,4-b]pyridine.
  3. Fluorination: The introduction of the fluorine substituent can be achieved through various fluorination methods, often utilizing fluorinating agents or reagents that facilitate the incorporation of fluorine into the aromatic system .
  4. Final Coupling: The final step involves coupling with 2-fluorobenzyl halides under conditions that favor nucleophilic substitution reactions .

Technical Details

The synthesis is characterized by moderate reaction conditions, typically carried out at room temperature or slightly elevated temperatures to enhance yields. The total yield from these reactions can vary but has been reported to exceed 99% under optimized conditions .

Molecular Structure Analysis

Structure

The molecular structure of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine features a pyrazole ring fused with a pyridine moiety. The presence of both fluorine atoms and an iodine atom contributes to its unique reactivity profile.

Data

Key structural data includes:

  • Molecular Formula: C13H8F2IN3C_{13}H_8F_2IN_3
  • Molecular Weight: 371.12 g/mol
  • Density: Approximately 1.85g/cm31.85\,g/cm^3 (predicted) .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for halogenated heterocycles:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, allowing for the derivatization of the compound.
  • Electrophilic Aromatic Substitution: The fluorinated aromatic system can participate in electrophilic substitution reactions, expanding its utility in organic synthesis.

Technical Details

Reactions involving this compound are often conducted under controlled conditions to manage the reactivity of the halogen substituents and ensure high yields of desired products .

Mechanism of Action

While specific mechanisms for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine have not been extensively detailed in literature, pyrazolo[3,4-b]pyridine derivatives are generally known to inhibit TRK signaling pathways involved in cancer cell proliferation. This inhibition may occur through competitive binding to the active site of TRK enzymes or through allosteric mechanisms that disrupt normal receptor function .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 454.1±45.0°C454.1\pm 45.0\,°C (predicted)
  • Melting Point: Not available
  • Flash Point: 228.4±28.7°C228.4\pm 28.7\,°C (predicted) .

Chemical Properties

The compound exhibits properties typical of halogenated heterocycles:

  • Reactivity towards nucleophiles due to the presence of iodine.
  • Potential for forming stable complexes with metal catalysts in cross-coupling reactions.
Applications

Scientific Uses

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as a valuable intermediate in:

  • Pharmaceutical Development: Its derivatives are being investigated as potential TRK inhibitors for cancer treatment.
  • Antimicrobial Agents: There is ongoing research into its efficacy against various bacterial strains due to its ability to interfere with microbial cellular processes .
Introduction to Pyrazolo[3,4-b]pyridine Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Halogenated Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with over 300,000 documented derivatives as of 2022, primarily in the thermodynamically stable 1H-tautomeric form [5]. The inaugural monosubstituted pyrazolo[3,4-b]pyridine (R₃ = phenyl) was synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. This pioneering work laid the foundation for structural diversification, accelerated by Bülow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [5].

Halogenation emerged as a transformative strategy in the mid-20th century, driven by the strategic advantages of halogens in drug design. The incorporation of fluorine and iodine at specific positions (C3, C5, C6) profoundly influences electronic distribution, metabolic stability, and target binding affinity. Modern synthetic advances now enable regioselective halogenation, with C3-iodination proving particularly valuable for subsequent cross-coupling reactions. Over 54% of the 5,591 scientific references (including 2,400 patents) describing pyrazolo[3,4-b]pyridines have been published since 2012, reflecting intense pharmaceutical interest in halogenated variants [5]. This evolution has positioned halogenated scaffolds as versatile intermediates for targeted kinase inhibitors and other therapeutic agents.

Table 1: Key Historical Milestones in Halogenated Pyrazolo[3,4-b]pyridine Development

Time PeriodScientific AdvancementTherapeutic Impact
1908Ortoleva’s synthesis of first 1H-pyrazolo[3,4-b]pyridineFoundation of scaffold accessibility
1911Bülow’s N-phenyl-3-methyl derivativesEarly diversification methods
1980s–2000sRegioselective halogenation methodologiesEnabled rational drug design via halogen bonding
2012–PresentCatalytic C–H functionalization & tandem reactionsEfficient synthesis of polyhalogenated variants for kinase inhibitors

Significance of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine in Targeted Drug Design

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5; Molecular Formula: C₁₃H₈F₂IN₃; Molecular Weight: 371.12 g/mol) exemplifies the strategic integration of halogens for optimized drug-like properties [1] [6]. This compound features three distinct halogen-mediated design elements:

  • C5-Fluorine: Enhances metabolic stability, membrane permeability, and modulates electron density of the pyridine ring, influencing π-stacking interactions [5].
  • C3-Iodine: Serves as a versatile handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce structural diversity while contributing to steric occupancy in kinase hinge regions [3] [9].
  • Ortho-Fluorinated Benzyl: The 2-fluorobenzyl group at N1 provides conformational restraint and enhances lipophilicity (LogP ≈ 3.22), improving central nervous system penetration [4] [9].

Computational analyses confirm the scaffold’s optimal geometry for kinase binding, with the pyrazolo[3,4-b]pyridine core acting as an adenine bioisostere. Molecular docking studies of analogous TRK inhibitors reveal critical interactions: the pyrazole nitrogen forms hydrogen bonds with hinge residue Glu590, while the core maintains π-stacking with Phe589. The C5-fluorine and benzyl fluorine atoms engage in orthogonal halogen bonds with Asn655 and Gly667 residues, stabilizing the DFG motif conformation [3]. This multi-faceted halogen engagement translates to enhanced binding affinity and selectivity, as demonstrated in kinase inhibition assays where fluorinated and iodinated derivatives exhibit 3- to 5-fold potency increases over non-halogenated counterparts [3].

Table 2: Impact of Halogen Substituents on Pyrazolo[3,4-b]pyridine Bioactivity

Substituent PositionRole in Target EngagementPharmacokinetic Influence
C5-FluoroHalogen bonding with Asn655; electron withdrawalIncreased metabolic stability; enhanced passive diffusion
C3-IodoSteric occlusion in ATP pocket; cross-coupling siteReduced oxidative metabolism; moderate lipophilicity increase
N1-(2-Fluorobenzyl)Torsional angle control via fluorine atomImproved blood-brain barrier penetration; plasma protein binding modulation

Properties

CAS Number

1350653-24-5

Product Name

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-fluoro-1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine

Molecular Formula

C13H8F2IN3

Molecular Weight

371.129

InChI

InChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2

InChI Key

QGHFTIKMLOOOSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.